molecular formula C26H30N4O2S B2599604 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1116007-26-1

2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2599604
CAS No.: 1116007-26-1
M. Wt: 462.61
InChI Key: GVZIJWBABOIJAN-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a pyrazine core substituted with a 4-benzylpiperidin-1-yl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide is further linked to a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-2-32-23-10-8-22(9-11-23)29-24(31)19-33-26-25(27-14-15-28-26)30-16-12-21(13-17-30)18-20-6-4-3-5-7-20/h3-11,14-15,21H,2,12-13,16-19H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIJWBABOIJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives.

    Pyrazine Ring Formation: The pyrazine ring is synthesized separately, often through cyclization reactions involving diamines and diketones.

    Thioether Linkage: The piperidine and pyrazine rings are then linked via a thioether bond, which is formed through nucleophilic substitution reactions.

    Acetamide Group Addition: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro derivatives and halogenated compounds.

Scientific Research Applications

2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

a) Pyrazine vs. Oxadiazole
  • 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide ():
    • Replaces the pyrazine-piperidine group with a 1,3,4-oxadiazole ring.
    • The oxadiazole’s electron-deficient nature may enhance metabolic stability but reduce π-stacking interactions compared to pyrazine.
    • The acetamide is attached to pyrazin-2-yl instead of 4-ethoxyphenyl, altering solubility and target affinity .
b) Pyrazine vs. Thiazolidinone
  • N-(4-Ethoxyphenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide (): Features a thiazolidinone ring, introducing hydrogen-bonding sites (C=O and NH groups). Exists as tautomers (1:1 ratio), which may complicate pharmacokinetics compared to the rigid pyrazine core in the target compound .
c) Pyrazine vs. Quinazolinone
  • 2-{[3-(4-Ethoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(2-Ethylphenyl)Acetamide (): Quinazolinone cores are associated with kinase inhibition (e.g., EGFR).

Substituent Modifications

a) Ethoxy vs. Methoxy Phenyl Groups
  • Ethoxy’s longer chain may enhance hydrophobic interactions in target binding .
b) Ethoxy vs. Halogenated Phenyl Groups
  • N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Chlorophenyl’s electron-withdrawing effect contrasts with ethoxy’s electron-donating nature, altering electronic distribution and binding affinity. Diaminopyrimidine cores are common in antifolates (e.g., trimethoprim), suggesting divergent biological targets .

Sulfanyl-Acetamide Derivatives in Drug Design

  • 2-(4,6-Diaminopyrimidin-2-yl)Sulfanyl-N-(4-Fluorophenyl)Acetamide Dimer (): Fluorophenyl enhances metabolic resistance compared to ethoxyphenyl.
  • 2-[(4-Ethyl-5-Pyridin-4-yl-1,2,4-Triazol-3-yl)Sulfanyl]-N-(4-Methyl-1,3-Thiazol-2-yl)Acetamide ():

    • Triazole rings offer hydrogen-bonding versatility, while thiazole substituents may improve solubility.
    • Demonstrates how heterocyclic diversity expands structure-activity relationship (SAR) exploration .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound Methoxy Analog () Thiazolidinone Analog ()
Molecular Weight ~500 g/mol ~486 g/mol ~400 g/mol
LogP Higher (benzylpiperidine) Moderate (methoxy) Lower (thiazolidinone polarity)
Hydrogen Bond Acceptors 6 (pyrazine, acetamide) 6 7 (additional C=O, NH)
Synthetic Route Likely S-alkylation () Similar Tautomerism complicates synthesis

Biological Activity

The compound 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

This compound features several notable structural elements:

  • Pyrazine Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Piperidine Moiety : Known for its role in neuropharmacology.
  • Ethoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Sulfanyl Group : Increases chemical reactivity, facilitating various biological interactions.

The molecular formula is C26H30N4O2SC_{26}H_{30}N_{4}O_{2}S with a molecular weight of 462.61 g/mol. The unique combination of these functional groups suggests multiple pathways for pharmacological activity.

Kinase Inhibition

Preliminary studies indicate that this compound may act as a kinase inhibitor , which is significant given the role of kinases in cancer signaling pathways. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound could have therapeutic implications in oncology .

Neuroactive Properties

The presence of the piperidine and pyrazine moieties hints at potential neuroactive properties. Research into similar compounds has shown promise in treating neurodegenerative disorders, warranting further investigation into this compound's effects on neural pathways .

Understanding the mechanism of action is crucial for optimizing the pharmacological profile of this compound. Interaction studies suggest that it may bind to various biological targets, including:

  • G-protein Coupled Receptors (GPCRs) : Potentially influencing neurotransmitter signaling.
  • Enzymes in Cellular Signaling Pathways : May modulate various physiological responses.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into structure-activity relationships (SAR). For instance, compounds with a similar sulfanyl linkage have shown enhanced selectivity for certain biological targets compared to others lacking this feature.

Compound NameMolecular WeightBiological ActivityReference
Compound A462.61 g/molKinase Inhibitor
Compound B448.59 g/molNeuroprotective
Compound C450.00 g/molAntineoplastic

Case Studies

  • Tumor Growth Inhibition : In vitro studies demonstrated that compounds similar to this compound significantly inhibited tumor cell proliferation in several cancer models .
  • Neuropharmacological Effects : Animal models have shown that related compounds exhibit neuroprotective effects, potentially through modulation of dopaminergic pathways .

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